(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
Description
The compound “(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one” is a structurally complex polycyclic molecule featuring a fused tetracyclic core with a ketone group at position 14 and a hydroxyl group at position 3. The (13E)-configured benzylidene substituent at position 13 introduces a conjugated π-system via the 4-(dimethylamino)phenyl group, which may enhance electronic delocalization and influence biological activity or crystallographic packing . The tetracyclic framework shares similarities with steroid derivatives, as evidenced by the methyl groups at positions 2 and 15, which contribute to steric stabilization .
Properties
IUPAC Name |
(16E)-16-[[4-(dimethylamino)phenyl]methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO2/c1-27-13-11-22(30)17-20(27)7-10-23-24(27)12-14-28(2)25(23)16-19(26(28)31)15-18-5-8-21(9-6-18)29(3)4/h5-6,8-9,15,20,22-25,30H,7,10-14,16-17H2,1-4H3/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCABEXSEDNYIM-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)N(C)C)C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)N(C)C)/C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Dimethylamino Group: This is typically done through nucleophilic substitution reactions, where a dimethylamine is introduced to the phenyl ring.
Final Assembly: The final step involves the formation of the methylene bridge connecting the phenyl ring to the tetracyclic core, often through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its tetracyclic structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biological Probes: Can be used in the study of biological systems due to its unique chemical properties.
Industry
Polymer Science: Can be used in the synthesis of new polymers with specific characteristics.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetracyclic core can provide a rigid framework for binding to specific proteins or enzymes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The (13E)-4-(dimethylamino)benzylidene group in the target compound distinguishes it from analogs with methoxybenzylidene (e.g., ) or alkyl chains (e.g., ). The dimethylamino group may enhance solubility and intermolecular interactions compared to non-polar substituents. Thiazole-based analogs (e.g., ) exhibit higher synthetic yields (97%) due to optimized condensation protocols, whereas the target compound’s tetracyclic core may require more complex ring-closing strategies.
Conformational Stability :
- The heptacyclic compound in adopts a chair conformation for its piperidine ring, stabilized by intramolecular O–H···N hydrogen bonds. In contrast, the target compound’s tetracyclic framework likely favors a rigid, planar arrangement due to conjugation across the benzylidene group.
Crystallographic Behavior: Benzylidene-containing compounds (e.g., ) form stabilized crystal lattices via C–H···O/N interactions. The dimethylamino group in the target compound could introduce additional C–H···π or dipole-dipole interactions, influencing packing efficiency.
Biological Activity
The compound (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one, identified by its CAS number 1095792-91-8, is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions with 4-(dimethylamino)benzaldehyde. The characterization of the synthesized compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
- Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups.
- Thin Layer Chromatography (TLC) : To assess purity.
Antifungal Activity
Recent studies have shown that derivatives of compounds containing the dimethylamino group exhibit significant antifungal properties. For instance, a study focused on related flavonoid derivatives demonstrated effective antifungal activity against strains like Aspergillus flavus and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml .
| Compound | Concentration (mg/ml) | Fungal Strain | Activity Level |
|---|---|---|---|
| A2 | 0.5 | A. flavus | High |
| A5 | 0.25 | P. expansum | Moderate |
| A7 | 0.5 | A. strictum | High |
Cytotoxicity
The cytotoxicity of (13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one has been evaluated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The dimethylamino group may interact with specific enzymes involved in fungal growth and cancer cell proliferation.
- Induction of Oxidative Stress : The compound could generate reactive oxygen species (ROS), leading to cellular damage in target cells.
- Modulation of Gene Expression : Potential alterations in gene expression profiles associated with apoptosis and cell cycle regulation have been hypothesized.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A study on a related dimethylamino derivative showed promising results in inhibiting tumor growth in xenograft models.
- Case Study 2 : Research on antifungal activity demonstrated that structurally similar compounds effectively reduced fungal load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
